2-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyanobiphenyl-4-carbaldehyde and L-valine methyl ester.
Reduction and Amination: These starting materials undergo reductive amination to form an intermediate compound.
Acylation: The intermediate is then acylated using pentanoyl chloride.
Tetrazole Formation: The acylated product is reacted with tributyltin azide to introduce the tetrazole ring.
Hydrolysis: Finally, the product is hydrolyzed to yield 2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of automated reactors and continuous flow processes to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are known for their broad range of biological activities.
Indole Derivatives: Indole compounds have a similar aromatic structure and are widely studied for their medicinal properties.
Uniqueness
What sets 2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide apart is the presence of the tetrazole ring, which imparts unique chemical and biological properties. This ring system is less common than imidazole or indole, making it a valuable scaffold for the development of novel compounds with potentially unique activities .
Eigenschaften
Molekularformel |
C11H13N5O |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-methyl-N-[2-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-8(2)11(17)13-9-5-3-4-6-10(9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) |
InChI-Schlüssel |
AWUZQGBCFICVID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC=C1N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.